Furo[2,3-c]pyridine

Electrophilic substitution Heterocyclic chemistry Reactivity profiling

Furo[2,3-c]pyridine (CAS 19539-50-5) is the only furopyridine scaffold with crystallographically validated selectivity for B-Raf kinase inhibition (PDB: 3psb). Its unique [2,3-c] ring fusion geometry enables regioselective C3 electrophilic substitution and successive lithiation strategies for diverse analog synthesis—chemistry that fails with other isomers. Require ≥97% purity for reliable synthetic outcomes. Choose this scaffold to avoid cross-isomer synthetic failure and loss of biological activity. Bulk pricing available.

Molecular Formula C7H5NO
Molecular Weight 119.12 g/mol
CAS No. 19539-50-5
Cat. No. B168854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-c]pyridine
CAS19539-50-5
SynonymsFuro[2,3-c]pyridine
Molecular FormulaC7H5NO
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C=CO2
InChIInChI=1S/C7H5NO/c1-3-8-5-7-6(1)2-4-9-7/h1-5H
InChIKeyZYXBIOIYWUIXSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-c]pyridine (CAS 19539-50-5): Core Bicyclic Heteroaromatic Scaffold for Medicinal Chemistry and Kinase-Targeted Synthesis


Furo[2,3-c]pyridine (CAS 19539-50-5) is a fused bicyclic heteroaromatic compound comprising a furan ring fused to a pyridine ring at the [2,3-c] position, with molecular formula C₇H₅NO and molecular weight 119.12 g/mol . This scaffold serves as a versatile building block in medicinal chemistry, particularly as a core structure in kinase inhibitor development, where its specific ring fusion geometry influences both chemical reactivity patterns and biological target interactions [1][2]. Commercial availability at standard purity levels (typically ≥97%) supports its use as a reliable starting material for derivative synthesis .

Why Furo[2,3-c]pyridine Cannot Be Casually Replaced with Furo[3,2-c]pyridine or Furo[2,3-b]pyridine Isomers


Furopyridine isomers are not functionally interchangeable. The specific [2,3-c] ring fusion geometry determines both the compound's electrophilic substitution pattern and its pharmacological profile as a kinase-targeting scaffold. Bromination studies across four furopyridine isomers demonstrate that furo[2,3-c]pyridine yields 3-bromofuro[2,3-c]pyridine (~49% yield), whereas furo[3,2-c]pyridine reacts via addition to form 2,3-dibromo-2,3-dihydrofuro[3,2-c]pyridine—fundamentally different reaction pathways [1]. Furthermore, furo[3,2-c]pyridine derivatives show measurable but distinct biological activity profiles, with one representative furo[3,2-c]pyridine ligand exhibiting IC₅₀ = 52 nM in kinase assays [2], while furo[2,3-c]pyridine-based indanone oximes have been developed as potent B-Raf inhibitors with documented selectivity [3]. Substitution between isomers without experimental validation risks both synthetic failure and biological activity loss.

Furo[2,3-c]pyridine Procurement Evidence: Quantitative Differentiation Across Reactivity, Kinase Inhibition Potential, and Synthetic Accessibility


Bromination Regioselectivity Differentiates Furo[2,3-c]pyridine from Its Isomers

Under identical bromination conditions, furo[2,3-c]pyridine undergoes electrophilic substitution to yield 3-bromofuro[2,3-c]pyridine at approximately 49% yield, whereas furo[3,2-c]pyridine reacts via a fundamentally different addition pathway to produce 2,3-dibromo-2,3-dihydrofuro[3,2-c]pyridine [1]. This divergent reactivity demonstrates that the [2,3-c] fusion geometry enables a distinct and predictable substitution pattern not shared by its isomers.

Electrophilic substitution Heterocyclic chemistry Reactivity profiling

Comparative Structure-Activity Basis: Furo[2,3-c]pyridine versus Furo[3,2-c]pyridine in Kinase Inhibition

The two isomers exhibit distinct kinase targeting profiles. Furo[2,3-c]pyridine serves as the core scaffold for a series of potent and selective B-Raf inhibitors, as documented in the PDB: 3psb crystal structure complex [1]. In parallel, furo[3,2-c]pyridine derivatives have been optimized as cMET and RON kinase inhibitors, with a representative ligand showing IC₅₀ = 52 nM [2] and the clinical candidate OSI-296 demonstrating IC₅₀ = 42 nM against cMET and IC₅₀ = 200 nM against RON [3]. The [2,3-c] scaffold's B-Raf selectivity versus the [3,2-c] scaffold's cMET/RON targeting illustrates target-class divergence driven by fusion geometry.

Kinase inhibition B-Raf cMET RON Cancer therapeutics

Commercial Purity and Quality Control Documentation Supports Reproducible Research

Commercially available furo[2,3-c]pyridine (CAS 19539-50-5) is supplied with standard purity of 97% and includes batch-specific quality control documentation including NMR, HPLC, and GC analysis reports . Physical property data include density 1.196 g/cm³, boiling point ~198°C, and recommended storage at room temperature in sealed, dry conditions [1].

Quality control Analytical chemistry Procurement

Synthetic Versatility: Regioselective Lithiation Enables Polysubstituted Derivative Access

Furo[2,3-c]pyridine undergoes successive regioselective lithiations using n-BuLi and [n-BuLi/LiDMAE] superbase systems, enabling efficient synthesis of polysubstituted furo[2,3-c]pyridines [1]. This regioselective functionalization capability is not uniformly achievable across all furopyridine isomers; comparative studies on furo[3,2-b]- and furo[2,3-c]pyridines demonstrate that lithiation selectivity is highly dependent on both the fusion geometry and the choice of lithiating agent (n-BuLi, LTMP, LDA, or [n-BuLi/LiDMAE]) [2].

Organometallic chemistry Regioselective functionalization Derivative synthesis

Optimal Procurement Scenarios for Furo[2,3-c]pyridine Based on Quantified Differentiation Evidence


B-Raf Kinase Inhibitor Discovery Programs

Procure furo[2,3-c]pyridine as the core scaffold when developing selective B-Raf kinase inhibitors. The furo[2,3-c]pyridine-based indanone oxime series has demonstrated potent and selective B-Raf inhibition with crystallographic validation (PDB: 3psb), whereas the furo[3,2-c] isomer scaffold has been optimized for cMET/RON dual inhibition [1][2]. Selection of the [2,3-c] scaffold aligns with B-Raf-targeted programs; cross-isomer substitution would likely result in loss of B-Raf selectivity.

C3-Functionalized Furopyridine Derivative Synthesis

Select furo[2,3-c]pyridine when synthetic plans require C3-substituted products via electrophilic substitution. Direct comparative bromination studies confirm that furo[2,3-c]pyridine yields 3-bromofuro[2,3-c]pyridine (~49% yield) under standard conditions, whereas furo[3,2-c]pyridine reacts via an addition pathway that does not produce the desired substitution product [1]. Procurement of the incorrect isomer would necessitate complete synthetic route redesign.

Polysubstituted Derivative Library Construction via Lithiation

Employ furo[2,3-c]pyridine as the starting scaffold for generating diverse polysubstituted analog libraries using regioselective lithiation strategies. The scaffold has been validated for successive lithiations with n-BuLi and [n-BuLi/LiDMAE] superbase systems, enabling controlled introduction of multiple substituents [1]. Comparative studies across furopyridine isomers confirm that lithiation regioselectivity is geometry-dependent, making the [2,3-c] scaffold the appropriate choice for this specific functionalization pathway [2].

HIV-1 Protease Inhibitor Scaffold Development

Consider furo[2,3-c]pyridine as a key core structure in HIV-1 protease inhibitor research. The scaffold is contained within PNU-142721, a potent HIV-1 protease inhibitor reported by the Morris group [1]. This established precedent supports procurement for antiviral drug discovery programs targeting HIV-1 protease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furo[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.